Aminopicoline

Catalog No.
S585700
CAS No.
695-34-1
M.F
C6H8N2
M. Wt
108.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminopicoline

CAS Number

695-34-1

Product Name

Aminopicoline

IUPAC Name

4-methylpyridin-2-amine

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

InChI

InChI=1S/C6H8N2/c1-5-2-3-8-6(7)4-5/h2-4H,1H3,(H2,7,8)

InChI Key

ORLGLBZRQYOWNA-UHFFFAOYSA-N

Synonyms

2-amino-4-methylpyridine, 2-amino-4-picoline, 2-amino-4-picoline hydrochloride, 2-amino-4-picoline nitrate, 2-amino-4-picolinium, 4-methyl-2-aminopyridine, Aminton, VMI 20-4

Canonical SMILES

CC1=CC(=NC=C1)N

The exact mass of the compound 2-Amino-4-methylpyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6972. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Picolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Aminopicoline (2-Amino-4-methylpyridine, CAS 695-34-1) is a highly versatile substituted aminopyridine characterized by an amino group at the 2-position and a methyl group at the 4-position of the pyridine ring. Commercially procured as a high-purity crystalline solid, it is primarily utilized as a critical pharmaceutical intermediate, a potent isoform-selective enzyme inhibitor, and an auxiliary ligand in coordination chemistry . Its specific steric profile, robust hydrogen-bonding capacity, and predictable reactivity in N-acylation and nucleophilic substitution make it a staple precursor for advanced drug discovery and supramolecular synthesis workflows. Unlike generic pyridine derivatives, its electron-donating 4-methyl group provides precise structural anchoring, making it an indispensable building block for applications requiring strict stereochemical and electronic control .

Research Fit

1 NOS isoform inhibition research tool
2 Fragment scaffold for medicinal chemistry design
3 Building block for zolpidem intermediate synthesis

Substituting 2-amino-4-methylpyridine with unsubstituted 2-aminopyridine or other picoline isomers (such as 2-amino-6-methylpyridine) fundamentally alters the molecule's binding thermodynamics and steric profile, leading to failure in precision applications. In enzymatic and pharmaceutical workflows, the absence of the 4-methyl group eliminates critical anchoring interactions with target residues (such as Glu592 in nitric oxide synthases), resulting in a severe loss of isoform selectivity and an increase in off-target toxicity [1]. In synthetic and materials science applications, utilizing alternative isomers shifts the bulk tolerance and electronic distribution of the pyridine ring. This prevents successful functionalization at the 6-position for radiotracer development and disrupts the predictable hydrogen-bonding networks required for the precise assembly of coordination polymers [2].

Substitution Risk

! Aminopyridine isomer substitution may shift NOS isoform selectivity and coordination geometry
! L-NMMA or other classic NOS inhibitors differ in potency context and may not substitute directly
! 4-Methyl position is critical for reported iNOS inhibition and metal-ligand behavior; alternative patterns alter reactivity

Isoform Selectivity in Nitric Oxide Synthase (iNOS) Inhibition

2-Amino-4-methylpyridine demonstrates potent, low-nanomolar inhibition of inducible nitric oxide synthase (iNOS) with an IC50 of 6 nM, significantly outperforming baseline non-selective inhibitors. Crucially, the presence of the 4-methyl group drives a 6.9-fold in vivo selectivity for iNOS over endothelial NOS (eNOS), a differentiation not achieved by unsubstituted 2-aminopyridine . This selectivity is driven by specific steric interactions with the enzyme's active site [1].

Evidence DimensioniNOS vs eNOS selectivity
Target Compound DataIC50 = 6 nM (iNOS); 6.9-fold in vivo selectivity over eNOS
Comparator Or BaselineUnsubstituted 2-aminopyridine / non-selective NOS inhibitors
Quantified Difference>6-fold improved selectivity profile
Conditionsin vitro RAW 264.7 cell assays and conscious rat models

High iNOS selectivity prevents off-target cardiovascular side effects (like blood pressure elevation) when used as a biochemical tool or pharmaceutical precursor.

Murine iNOS IC50
Head-to-head
6 nM (2-AMP) vs 3–7 µM (L-NMMA)
Reported ~500–1000× inhibition difference
Mouse RAW 264.7 cell iNOS assay

Structural Anchoring in Double-Headed nNOS Inhibitor Synthesis

When utilized as a terminal building block in double-headed aminopyridine derivatives, 2-amino-4-methylpyridine provides critical steric and electronic interactions with the Glu592 residue and heme D-ring propionate. Derivatives utilizing this specific head group achieve nNOS binding affinities (Ki) as low as 24 nM, with massive 2822-fold selectivity over eNOS, whereas analogs lacking the specific 4-methyl substitution or utilizing asymmetric tails show poor potency [1].

Evidence DimensionBinding affinity (Ki) and isoform selectivity
Target Compound DataKi = 24 nM (nNOS); 2822-fold selectivity over eNOS
Comparator Or BaselineAsymmetric aminopyridines lacking the specific double-head configuration
Quantified DifferenceUp to 5-fold improved potency and >2000x eNOS selectivity
ConditionsX-ray crystallography and in vitro binding assays

Procuring the exact 4-methyl substituted isomer is mandatory for synthesizing highly selective neurological drug candidates targeting nNOS without disrupting vascular eNOS.

In vivo iNOS/eNOS selectivity
Data to verify
6.9-fold
Reported functional selectivity context
Conscious rat; blood pressure endpoint

Bulk Tolerance for PET Radiotracer Synthesis

The 2-amino-4-methylpyridine scaffold exhibits specific bulk tolerance at the 6-position, allowing for the introduction of large radiolabeled groups (e.g., 18F-alkyl chains) without destroying the pharmacophore. Alkylated derivatives synthesized from this precursor maintain potent iNOS inhibition (IC50 ~28 nM), whereas modifications to the 4-methyl position or alkene insertions drastically diminish binding potency [1].

Evidence DimensionPharmacophore retention post-alkylation
Target Compound DataRetains IC50 ~28 nM after 6-position substitution
Comparator Or BaselineModifications at the 4-position or alkene insertions
Quantified DifferenceComplete retention of low-nanomolar potency vs. diminished binding
ConditionsNucleophilic substitution and in vitro iNOS binding assays

Ensures that downstream radiolabeling processes yield viable, high-affinity PET tracers for in vivo imaging of iNOS activation.

Human isoform IC50
Head-to-head
iNOS 40 nM, nNOS 100 nM, eNOS 100 nM vs L-NMMA 3–7 µM
Human isoform inhibition assay context
Recombinant enzyme assays

Topology Control in Supramolecular Complexes

As an auxiliary ligand in transition metal complexes, 2-amino-4-methylpyridine drives the formation of one-dimensional anionic copper-malonate polymeric chains. In contrast, substitution with 2-aminopyrimidine under identical aqueous synthesis conditions yields only mononuclear complexes, demonstrating the distinct structure-directing role of the 4-methylpyridine ring through optimized non-covalent and hydrogen-bonding networks [1].

Evidence DimensionSupramolecular topology
Target Compound Data1D anionic polymeric chains
Comparator Or Baseline2-aminopyrimidine (Mononuclear complexes)
Quantified DifferencePolymeric vs. mononuclear structural outcome
ConditionsAqueous media synthesis with copper(II) chloride and malonic acid

Critical for materials scientists requiring specific polymeric topologies and predictable crystal packing in the design of metal-organic frameworks (MOFs) or coordination polymers.

Aqueous solubility
Data to verify
41 mg/mL (20 °C)
Reported aqueous formulation-fit context
Water; class-level inference

Selective iNOS Inhibition Assays

Where this compound is the right choice for in vitro and in vivo studies requiring potent suppression of inducible nitric oxide synthase without triggering eNOS-mediated cardiovascular side effects, leveraging its 6.9-fold selectivity [1].

Synthesis of Neurological Drug Candidates

As a primary building block for double-headed nNOS inhibitors, where the 4-methyl group is strictly required to anchor the molecule within the enzyme's active site and achieve >2000x selectivity over eNOS [2].

PET Radiotracer Development

For the generation of 18F-labeled imaging agents, leveraging the compound's 6-position bulk tolerance to maintain pharmacophore affinity post-alkylation during radiochemical synthesis [3].

Design of Coordination Polymers

As an auxiliary ligand in transition metal chemistry to predictably drive the formation of 1D polymeric chains rather than discrete mononuclear complexes, essential for advanced materials engineering [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
In vivo iNOS pharmacology research
iNOS/eNOS functional selectivity context
Blood pressure endpoint monitoring
Medicinal chemistry: NOS inhibitor design
Privileged fragment scaffold
iNOS isoform-selectivity SAR profiling
Zolpidem intermediate synthesis
Synthetic route compatibility
Process scalability and yield review
Coordination chemistry: metal-organic complexes
N-donor ligand geometry
Antimicrobial screening context

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

108.068748264 Da

Monoisotopic Mass

108.068748264 Da

Heavy Atom Count

8

LogP

0.56 (LogP)

Melting Point

100.0 °C

UNII

394N1Z644H

GHS Hazard Statements

Aggregated GHS information provided by 118 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 118 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 117 of 118 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (46.15%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (65.81%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (62.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (33.33%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (64.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (34.19%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

695-34-1

Wikipedia

2-amino-4-methylpyridine

General Manufacturing Information

2-Pyridinamine, 4-methyl-: ACTIVE

Spectrophotometric study on the proton transfer reaction between 2-amino-4-methylpyridine with 2,6-dichloro-4-nitrophenol in methanol, acetonitrile and the binary mixture 50% methanol+50% acetonitrile

Khairia M Al-Ahmary, Moustafa M Habeeb, Areej H Al-Obidan
PMID: 26520474   DOI: 10.1016/j.saa.2015.10.036

Abstract

Proton transfer reaction between 2-amino-4-methylpyridine (2AMP) as the proton acceptor with 2,6-dichloro-4-nitrophenol (DCNP) as the proton donor has been investigated spectrophotometrically in methanol (MeOH), acetonitrile (AN) and a binary mixture composed of 50% MeOH and 50% AN (AN-Me). The composition of the complex has been investigated utilizing Job(')s and photometric titration methods to be 1:1. Minimum-maximum absorbance equation has been applied to estimate the formation constant of the proton transfer reaction (K(PT)) where it reached high values in the investigated solvent confirming its high stability. The formation constant recorded higher value in AN compared with MeOH and mixture of AN-Me. Based on the formation of stable proton transfer complex, a sensitive spectrophotometric method was suggested for quantitative determination of 2AMP. The Lambert-Beer(')s law was obeyed in the concentration range 0.5-8 μg mL(-1) with small values of limits of detection and quantification. The solid complex between 2AMP with DCNP has been synthesized and characterized by elemental analysis to be 1:1 in concordant with the molecular stoichiometry in solution. Further analysis of the solid complex was carried out using infrared and (1)H NMR spectroscopy.


Room-temperature transition-metal-free one-pot synthesis of 3-aryl imidazo[1,2-a]pyridines via iodo-hemiaminal intermediate

Seul Ki Lee, Jin Kyoon Park
PMID: 25742167   DOI: 10.1021/acs.joc.5b00298

Abstract

A mild and efficient one-pot synthesis of 3-aryl imidazo[1,2-a]pyridines in up to 88% yield was developed. An adduct was formed after the simple mixing of 2-amino-4-methylpyridine, 2-phenylacetaldehyde, and N-iodosuccinimide in CH2Cl2, and the structure of the adduct was characterized by 2D NMR, IR, and high-resolution mass analysis. The adduct was readily cyclized by treatment with a saturated aqueous solution of NaHCO3. The reactions proceeded to completion after several hours at room temperature.


Oxidative regioselective amination of chromones exposes potent inhibitors of the hedgehog signaling pathway

Rajarshi Samanta, Rishikesh Narayan, Jonathan O Bauer, Carsten Strohmann, Sonja Sievers, Andrey P Antonchick
PMID: 25435304   DOI: 10.1039/c4cc08376h

Abstract

A transition metal-free, oxidative, regioselective cross-coupling between non-functionalized azoles and chromones at C2-position was developed. A broad reaction scope and further transformation of products were demonstrated. The biological evaluation of products revealed a novel class of hedgehog signaling pathway inhibitors.


Growth and characterization of 2-amino-4-picolinium toluene sulfonate single crystal

G Anandha Babu, P Ramasamy
PMID: 21880542   DOI: 10.1016/j.saa.2011.08.003

Abstract

2-Amino-4-picolinium toluene sulfonate (2A4PTS), a new organic material, was synthesized and grown as single crystals in room temperature by slow evaporation solution growth technique using water as solvent. The crystal structure of 2A4PTS has been determined using single crystal X-ray diffraction studies. 2A4PTS belongs to monoclinic crystal system. The molecular arrangements in the crystal were studied. The structural perfection of the grown crystals has been analysed by high-resolution X-ray diffraction (HRXRD) rocking curve measurements. Fourier transform infrared (FTIR) spectral studies have been performed to identify the functional groups. The optical transmittance window and the lower cutoff wavelength of the 2A4PTS have been identified by UV-Vis-NIR studies. The nonlinear optical properties have been investigated by Z-scan method. The nonlinear refractive index and linear absorption coefficient of the 2A4PTS are found to be in the order of 10(-8) cm(2)/W and 10(-4) cm/W, respectively. The laser induced surface damage threshold for the grown crystal was measured using Nd:YAG laser. Thermal analysis carried out on the compound reveals that 2A4PTS is stable up to 133°C. The microhardness test was carried out and the load dependent hardness was measured.


Synthesis, structural characterization and dielectric properties of (C6H9N2)2(Hg0.75Cd0.25)Cl4 compound

R Elwej, M Hamdi, N Hannachi, F Hlel
PMID: 24316495   DOI: 10.1016/j.saa.2013.10.109

Abstract

The present paper undertakes the study of a title compound whose structure is (C6H9N2)2(Hg0.75Cd0.25)Cl4. The centrosymmetric compound crystallizes in the triclinic space group P-1, with a=7.580(7) Å; b=8.572(8) Å; c=15.433(13) Å; α=84.49(5)°; β=89.13(5)°; γ=68.53(5)° and Z=2. The crystal structure was solved and refined to R (int)=0.0212 using 7932 independent reflections. The atomic arrangement shows an alternation of organic and inorganic layers. Between layers, the cohesion is performed via N-H⋯Cl hydrogen bonding, yet in the organic sheets, cations are further connected to classical π-π stacking. The Infrared and Raman spectra of this compound reported from 400 to 4000 cm(-1) confirmed the presence of the principal bands assigned to the internal modes of organic cation. Solid-state (13)C and (111)Cd CP-MAS-NMR spectra are reported. The dielectric study of this compound has been measured, in order to determine the σ(d.c) conductivity which is thermally activated with activation energy about 1.5 eV.


DNA binding ability and hydrogen peroxide induced nuclease activity of a novel Cu(II) complex with malonate as the primary ligand and protonated 2-amino-4-picoline as the counterion

Biswarup Saha, Md Maidul Islam, Susmita Paul, Saheli Samanta, Shayoni Ray, Chitta Ranjan Santra, Somnath Ray Choudhury, Biswajit Dey, Amrita Das, Somnath Ghosh, Subrata Mukhopadhyay, Gopinatha Suresh Kumar, Parimal Karmakar
PMID: 20380411   DOI: 10.1021/jp909127a

Abstract

The DNA binding property of a Cu(II) complex, viz., [Cu(mal)(2)](picH)(2).2H(2)O, (mal)(2) = malonic acid, picH = protonated 2-amino-4-picoline, has been investigated in this study. The binding of this complex with plasmid and chromosomal DNA has been characterized by different biophysical techniques. From the absorption and fluorescence spectroscopic studies, it has been observed that the said copper complex binds strongly with pUC19 plasmid and CT DNA with a binding affinity of 2.368 x 10(3) and 4.0 x 10(3) M(-1), respectively, in 10 mM citrate-phosphate buffer, pH 7.4. Spectrofluorimetric studies reveal that the copper complex exhibits partial DNA intercalation as well as partial DNA minor groove binding properties. Consequently, in agarose gel electrophoresis study, it has been observed that the complex alone induces positive supercoiling in plasmid DNA while in the presence of H(2)O(2) it exhibits nuclease activity. The induction of the breakage in DNA backbone depends upon the relative concentrations of H(2)O(2) and copper complex followed by the time of incubation with DNA. Optical DNA melting study, isothermal titration calorimetry, and absorption spectroscopy have been used to characterize the nuclease activity of this complex in the presence of H(2)O(2). Further, (1)H NMR study indicates that Cu(II) in the complex is converted into the Cu(I) state by the reduction of H(2)O(2). Finally, agarose gel electrophoresis study with different radical scavengers concludes that the production of both hydroxyl radicals and reactive oxygen species is responsible for this nuclease activity.


Rhodium(I)-catalyzed one-pot synthesis of dialkyl ketones from methanol and alkenes through directed sp3 C-H bond activation of N-methylamine

Eun-Ae Jo, Ji-Hyun Lee, Chul-Ho Jun
PMID: 19009079   DOI: 10.1039/b814166e

Abstract

The hydroacylation of methanol with alkenes was developed using a catalytic system consisting of Rh(I), 2-amino-4-picoline and benzoic acid; the reaction is speculated to occur by the initial N-methylation of 2-amino-4-picoline with methanol, and the subsequent dehydrogenation of the resulting N-methylamine, followed by double chelation-assisted hydroimination of alkene with the imine to give dialkyl ketones after hydrolysis.


Robust recognition of malonate and 2-amino-4-picolinium in conjunction with M(II) as a triad (M = Ni/Co/Mn): role of this highly stable hydrogen-bonded motif in driving supramolecular self-assembly

Somnath Ray Choudhury, Biswajit Dey, Suranjana Das, Arturo Robertazzi, Atish Dipankar Jana, Chih-Yuan Chen, Hon Man Lee, Patrick Gamez, Subrata Mukhopadhyay
PMID: 19759933   DOI: 10.1039/b905127a

Abstract

The crystal lattice of the three isostructural compounds , (C(6)H(8)N(2)H)(2)[M(C(3)H(2)O(4))(2)(H(2)O)(2)].4H(2)O (C(6)H(8)N(2)H = protonated 2-amino-4-picoline, M = Ni/Co/Mn, C(3)H(4)O(4) = malonate dianion; hereafter, malonate) is formed by supramolecular 2D layers. Hydrogen-bonding, pi...pi and lone pair...pi interactions play crucial role in organizing monomeric [M(II)(mal)(2)(H(2)O)(2)] units into 2D sheets along the ab plane, through the self-association between two different supramolecular building blocks, namely a tetrameric water cluster including metal-coordinated water molecules, and R(2)(2)(8) and R(2)(2)(7) hydrogen-bonded recognition synthons between 2-amino-4-picolinium and malonate. DFT calculations clearly show that the robust 2-amino-4-picolinium/malonate hydrogen-bonded motif drives the self-assembly of the supramolecular network observed.


Organic Salts of

Sosthene Nyomba Kamanda, Ayesha Jacobs
PMID: 32050511   DOI: 10.3390/molecules25030751

Abstract

-Coumaric acid (
CA) and
-ferulic acid (TFA) were co-crystallised with 2-amino-4-picoline (2A4MP) and 2-amino-6-picoline (2A6MP) producing organic salts of (
CA
)(2A4MP
) (
), (
CA
)(2A6MP
) (
) and (TFA
)(2A4MP
)·( 3 2 H
O) (
). For salt
, water was included in the crystal structure fulfilling a bridging role.
CA formed a 1:1 salt with 2A4MP (
' = 1) and a 4:4 salt with 2A6MP (
' = 4). The thermal stability of the salts was determined using differential scanning calorimetry (DSC). Salt
had the highest thermal stability followed by salt
and salt
. The salts were also characterised using Fourier transform infrared (FTIR) spectroscopy. Hirshfeld surface analysis was used to study the different intermolecular interactions in the three salts. Solvent-assisted grinding was also investigated in attempts to reproduce the salts.


Molecular and crystal structures, vibrational studies and quantum chemical calculations of 3 and 5-nitroderivatives of 2-amino-4-methylpyridine

I Bryndal, E Kucharska, W Sąsiadek, M Wandas, T Lis, J Lorenc, J Hanuza
PMID: 22939283   DOI: 10.1016/j.saa.2012.07.121

Abstract

The crystal structures of 2-amino-4-methyl-3-nitropyridine (I), 2-amino-4-methyl-3,5-dinitropyridine (II) and 2-amino-4-methyl-5-nitropyridine (III) have been determined. The compounds crystallize in the monoclinic P2(1)/n, triclinic P-1 and monoclinic C2/c space groups, respectively. These structures are stabilized by a combination of N-H···N and N-H···O hydrogen bonds and exhibit layered arrangement with a dimeric N-H···N motif in which the molecular units are related by inversion centre. The molecular structures of the studied compounds have been determined using the DFT B3LYP/6-311G(2d,2p) approach and compared to those derived from X-ray studies. The IR and Raman wavenumbers have been calculated from the optimized geometry of monomers and dimers formed in the unit cell and compared to the experimental values obtained from the spectra.


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